![molecular formula C20H17ClN4 B2848518 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849923-11-1](/img/structure/B2848518.png)
3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown a wide range of biological activities . They are considered privileged structures in medicinal chemistry, meaning they are often found in biologically active compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrimidines with various electrophiles . The specific synthesis route can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine scaffold .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic compounds that contain a pyrazole ring fused with a pyrimidine ring . The specific molecular structure can vary depending on the substituents attached to the scaffold .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions depending on their substituents . For example, they can participate in cycloaddition reactions, substitution reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure . Factors that can influence these properties include the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine scaffold .Scientific Research Applications
- The compound has demonstrated high antitumor activity. Researchers have investigated its potential as an anticancer agent, particularly against specific cancer cell lines . Further studies are needed to understand its mechanism of action and optimize its efficacy.
- Investigations have revealed antibacterial effects associated with this compound. Researchers have explored its ability to inhibit bacterial growth and biofilm formation . Understanding its mode of action and identifying specific bacterial targets could lead to novel antibacterial therapies.
- The compound exhibits anti-inflammatory properties. Researchers have studied its impact on inflammatory pathways and cytokine production. Insights from these studies may contribute to the development of anti-inflammatory drugs .
- Thiazolo[3,2-a]pyrimidine derivatives, including 2-substituted ones, serve as promising scaffolds for drug design. Their structural similarity to purines allows modification for optimal binding to biological targets . Researchers explore these derivatives for various therapeutic applications.
- Related pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their anti-tubercular activity. Substituted phenyl derivatives, including halogen substitutions, showed promise in inhibiting tuberculosis growth . Further exploration of this compound’s potential against tuberculosis is warranted.
- Researchers have tested this compound against specific cancer cell lines, including MCF-7 breast cancer cells and A549 lung cancer cells . Understanding its effects on different cancer types and elucidating its molecular interactions could guide targeted therapies.
Antitumor Activity
Antibacterial Properties
Anti-Inflammatory Potential
Designing New Medicines
Tuberculosis Research
Cancer Cell Lines
Mechanism of Action
Target of Action
The primary target of 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, which can result in the induction of apoptosis within cells . This interaction and the resulting changes contribute to the compound’s cytotoxic activities against certain cell lines .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the disruption of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action also leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells , which can be a critical factor in its action and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)19(14(2)24-25)15-8-10-16(21)11-9-15/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRACRCVSIZGFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.